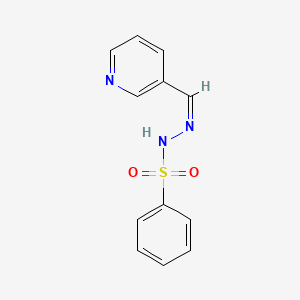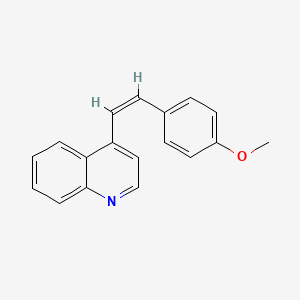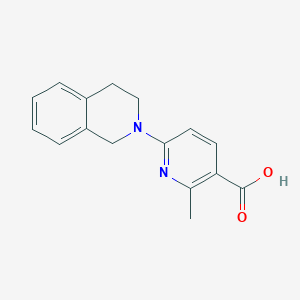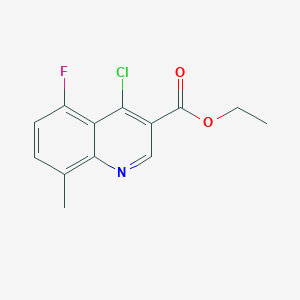![molecular formula C12H12N2O3S B11853878 Aziridine, 1-[(8-methoxy-5-quinolinyl)sulfonyl]- CAS No. 98267-09-5](/img/structure/B11853878.png)
Aziridine, 1-[(8-methoxy-5-quinolinyl)sulfonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aziridine, 1-[(8-methoxy-5-quinolinyl)sulfonyl]- is a fluorescent derivative of ethyleneimine. This compound is known for its unique chemical structure, which includes an aziridine ring attached to a quinoline moiety through a sulfonyl group. The presence of the methoxy group on the quinoline ring further enhances its chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Aziridine, 1-[(8-methoxy-5-quinolinyl)sulfonyl]- typically starts with 8-methoxyquinoline-5-sulfonyl chloride. This precursor reacts smoothly with secondary aliphatic amines to form the desired aziridine compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Aziridine, 1-[(8-methoxy-5-quinolinyl)sulfonyl]- undergoes various chemical reactions, including:
Substitution Reactions: The aziridine ring can be opened by nucleophiles, leading to the formation of substituted amines.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides and sulfones, while reduction can lead to the formation of amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as secondary amines for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted quinolinesulfonamides and various amine derivatives .
Wissenschaftliche Forschungsanwendungen
Aziridine, 1-[(8-methoxy-5-quinolinyl)sulfonyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in fluorescence studies due to its fluorescent properties.
Medicine: Investigated for its potential use in drug development and as a fluorescent marker in biological assays.
Industry: Utilized in the synthesis of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Aziridine, 1-[(8-methoxy-5-quinolinyl)sulfonyl]- involves its ability to form covalent bonds with nucleophiles. This reactivity is primarily due to the strained aziridine ring, which readily undergoes ring-opening reactions. The compound targets various molecular pathways, including those involving nucleophilic attack on the aziridine ring .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine: A simpler three-membered nitrogen-containing ring compound.
Ethyleneimine: Another aziridine derivative with similar reactivity.
8-Methoxyquinoline: The parent compound without the aziridine ring.
Uniqueness
Aziridine, 1-[(8-methoxy-5-quinolinyl)sulfonyl]- is unique due to its combination of a fluorescent quinoline moiety and a reactive aziridine ring. This dual functionality makes it particularly valuable in both synthetic chemistry and biological applications .
Eigenschaften
CAS-Nummer |
98267-09-5 |
|---|---|
Molekularformel |
C12H12N2O3S |
Molekulargewicht |
264.30 g/mol |
IUPAC-Name |
5-(aziridin-1-ylsulfonyl)-8-methoxyquinoline |
InChI |
InChI=1S/C12H12N2O3S/c1-17-10-4-5-11(18(15,16)14-7-8-14)9-3-2-6-13-12(9)10/h2-6H,7-8H2,1H3 |
InChI-Schlüssel |
CUYMMUQIUPDZOK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=C(C=C1)S(=O)(=O)N3CC3)C=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Aziridine, 2-(bromomethyl)-1-[(4-chlorophenyl)methyl]-](/img/structure/B11853803.png)
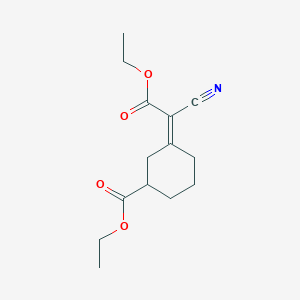

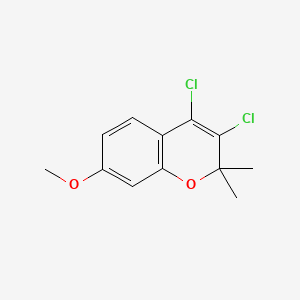

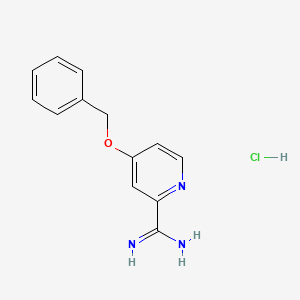
![6-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11853849.png)
